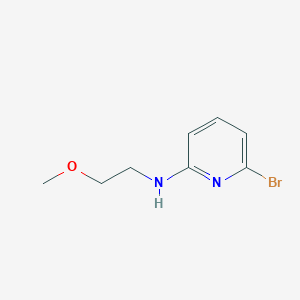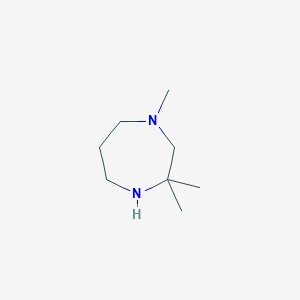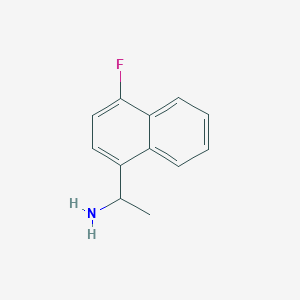![molecular formula C7H12N2S B1444000 Methyl[2-(1,3-thiazol-2-yl)propyl]amine CAS No. 92932-25-7](/img/structure/B1444000.png)
Methyl[2-(1,3-thiazol-2-yl)propyl]amine
Vue d'ensemble
Description
“Methyl[2-(1,3-thiazol-2-yl)propyl]amine” is a chemical compound with the CAS number 92932-25-7 . It has a molecular weight of 156.25 and a molecular formula of C7H12N2S . Thiazoles, which include this compound, have been found to have diverse biological activities .
Molecular Structure Analysis
Thiazole, a component of this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds Methyl[2-(1,3-thiazol-2-yl)propyl]amine derivatives have been synthesized and evaluated for their biological activity. For instance, compounds derived from 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines demonstrated significant antimicrobial activity against various bacteria and fungi, as well as anthelmintic activity (Amnerkar, Bhongade, & Bhusari, 2015).
Alzheimer's Disease and Diabetes Therapeutic Potential Studies have explored the therapeutic potential of bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in their structure against Alzheimer's disease and diabetes. This research highlights the significance of 1,3-thiazole derivatives in the development of potential therapeutic agents (Ramzan et al., 2018).
Drug Discovery Applications The compound has been used in the synthesis of new synthons for drug discovery programs, particularly for introducing specific functional groups into thiazoles which are potential candidates in drug discovery (Colella et al., 2018).
Antimicrobial Activity Certain derivatives of this compound have been synthesized and tested for antimicrobial properties, demonstrating significant activity against various microorganisms (Abdelhamid et al., 2010).
Organic Synthesis Applications The compound is also used in organic synthesis, particularly in the formation of heterocycles and as synthons for α-metalated primary amines, contributing to the development of a range of organic compounds (Schöllkopf, 1977).
Apoptosis Induction and Anti-Infective Agents Derivatives of this compound have been investigated for their potential in inducing apoptosis and serving as anti-infective agents. These studies are crucial for understanding the role of such compounds in medical applications (Bansal et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Methyl[2-(1,3-thiazol-2-yl)propyl]amine is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of effects .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature .
Result of Action
Thiazole derivatives are known to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Analyse Biochimique
Biochemical Properties
Methyl[2-(1,3-thiazol-2-yl)propyl]amine plays a significant role in biochemical reactions, particularly those involving thiazole derivatives. The thiazole ring in this compound allows it to interact with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair . The interaction between this compound and these enzymes can lead to the inhibition or activation of enzymatic activity, thereby influencing biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound may impact gene expression by binding to specific DNA sequences or interacting with transcription factors, leading to changes in the expression of target genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Furthermore, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Additionally, long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activities . At high doses, this compound can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of this compound can determine its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
N-methyl-2-(1,3-thiazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6(5-8-2)7-9-3-4-10-7/h3-4,6,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUYVAVHXIFTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)





![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)



![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)
